Stigmasterol is a natural product found in Salvia miltiorrhiza, Erythrophleum fordii, and other organisms with data available.
Stigmasterol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and unsaturated bonds in position 5-6 of the B ring, and position 22-23 in the alkyl substituent. Stigmasterol is found in the fats and oils of soybean, calabar bean and rape seed, as well as several other vegetables, legumes, nuts, seeds, and unpasteurized milk.
See also: Comfrey Root (part of); Saw Palmetto (part of); Plantago ovata seed (part of).
Stigmasterol
CAS No.: 83-48-7
Cat. No.: VC21337279
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 83-48-7 |
---|---|
Molecular Formula | C29H48O |
Molecular Weight | 412.7 g/mol |
IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Standard InChI Key | HCXVJBMSMIARIN-PHZDYDNGSA-N |
Isomeric SMILES | CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Melting Point | 170 °C |
Chemical Structure and Properties
Molecular Characteristics
Stigmasterol (CAS No. 83-48-7) is an unsaturated phytosterol belonging to the class of tetracyclic triterpenes with the molecular formula C29H48O and a molecular weight of 412.7 . Chemically defined as a 3beta-sterol, stigmasterol consists of 3beta-hydroxystigmastane with characteristic double bonds at positions 5,6 and 22,23 . This unique structure distinguishes it from other common plant sterols like campesterol and sitosterol. The presence of these double bonds, particularly the one between C22 and C23, contributes significantly to its distinctive biological activities and pharmacological potential across various therapeutic areas.
Physical and Chemical Properties
Stigmasterol appears as a white powder that is insoluble in water but readily soluble in organic solvents such as chloroform (solubility: 50 mg/ml) . It has a melting point of 165-167°C and an estimated boiling point of 472.07°C . These physical properties make it suitable for various laboratory applications and pharmaceutical formulations. Due to its sterol structure, stigmasterol shares physicochemical properties with cholesterol and other steroids, though its plant origin and specific molecular arrangement result in unique biological activities.
The following table summarizes the key physical and chemical properties of stigmasterol:
Property | Value |
---|---|
Melting point | 165-167°C (lit.) |
Boiling point | 472.07°C (rough estimate) |
Optical rotation (alpha) | -50° (c=2, CHCl3) |
Density | 0.9639 (rough estimate) |
Refractive index | 1.5000 (estimate) |
Solubility in water | Insoluble |
Solubility in chloroform | Soluble 50 mg/ml |
Physical form | White powder |
pKa | 15.03±0.70 (Predicted) |
LogP | 10.072 (estimated) |
UV absorption maximum (λmax) | 226 nm (in MeOH) |
Biosynthesis and Natural Sources
Biosynthetic Pathway
Biological Functions in Plants
Stress Response and Adaptation
Stigmasterol is involved in plant responses to environmental challenges and stress conditions. It plays a role in gravitropism, the growth of plants in response to gravity, and contributes to tolerance against abiotic stresses . The presence of stigmasterol in cell membranes affects membrane fluidity and permeability, which are important factors in plant adaptation to environmental changes including temperature fluctuations, drought, and salinity stress.
Studies have demonstrated that stigmasterol levels can change in response to environmental stressors, and these changes may be part of the plant's adaptive mechanisms to maintain cellular function under adverse conditions . The interaction between stigmasterol and other membrane components, such as phospholipids and proteins, contributes to maintaining cellular homeostasis under stress conditions. Understanding these plant adaptation mechanisms may provide insights into developing stress-resistant crops and natural compounds for therapeutic applications.
Pharmacological Properties
Anti-inflammatory Effects
Stigmasterol exhibits significant anti-inflammatory activity through multiple mechanisms. Research has demonstrated that it suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), while increasing the expression of anti-inflammatory cytokine interleukin-10 (IL-10) . It also down-regulates the expression of inflammatory mediators including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
In a study using collagen-induced arthritis in rats, stigmasterol treatment significantly reduced joint destruction and histological damage by inhibiting pro-inflammatory mediators through negative regulation of p38MAPK and NF-kBp65 expression . Its effectiveness has been demonstrated in various experimental models including carrageenan-induced peritonitis, arachidonic acid-induced paw edema, and dimethylbenzene-induced ear edema . These multiple lines of evidence suggest potential applications in treating inflammatory conditions such as arthritis and inflammatory bowel diseases.
The following table summarizes key findings from anti-inflammatory studies on stigmasterol:
Anticancer Properties
Recent findings on stigmasterol-rich plant extracts have shown significant anticancer effects against various tumor cell lines . Stigmasterol acts on the Akt/mTOR and JAK/STAT pathways in ovarian and gastric cancers, which are key signaling pathways involved in cell proliferation, survival, and resistance to apoptosis . These molecular mechanisms contribute to its potential as an anticancer agent that could be used either alone or as a complementary treatment with conventional chemotherapy.
In human cholangiocarcinoma, stigmasterol markedly disrupts angiogenesis through down-regulation of tumor necrosis factor-α and vascular endothelial growth factor receptor-2 signaling . When combined with sorafenib, a kinase inhibitor used in cancer treatment, stigmasterol promotes caspase-3 activity and down-regulates levels of the anti-apoptotic protein Bcl-2 in breast cancer cells . This synergistic effect suggests potential benefits of combination therapy approaches utilizing stigmasterol with established cancer treatments.
The antioxidant activities of stigmasterol, which reduce lipid peroxidation and DNA damage, contribute to its chemoprotective effects in skin cancer . These findings highlight the potential of stigmasterol as a complementary approach in cancer therapy, particularly for cancers where conventional treatments have limited efficacy or significant side effects.
Antioxidant Activity
The antioxidant effects of stigmasterol contribute to its protective actions in various disease models, including cancer and neurodegenerative disorders . By regulating reactive oxygen species levels, stigmasterol helps maintain cellular redox balance and prevent oxidative stress-induced damage to cellular components including proteins, lipids, and nucleic acids. These properties make stigmasterol a potential candidate for the prevention and treatment of conditions where oxidative stress plays a significant pathological role.
Neuroprotective Effects
The neuroprotective properties of stigmasterol involve multiple mechanisms including regulation of reactive oxygen species, prevention of dopamine depletion, and inhibition of acetylcholinesterase . These multifaceted actions make stigmasterol a potential candidate for the management of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and other conditions characterized by neuronal damage and cognitive decline.
Studies have shown that stigmasterol can protect neuronal cells from various insults including oxidative stress and inflammatory damage . Its ability to cross the blood-brain barrier, although limited, allows it to exert direct effects on central nervous system tissues. The neuroprotective effects of stigmasterol, combined with its anti-inflammatory properties, suggest potential applications in conditions where neuroinflammation contributes to disease progression, such as multiple sclerosis and traumatic brain injury.
Anti-diabetic Properties
Stigmasterol has demonstrated anti-diabetic effects by reducing fasting glucose and serum insulin levels, as well as improving oral glucose tolerance . These effects suggest potential applications in the management of type 2 diabetes and related metabolic disorders where insulin resistance and impaired glucose metabolism are key pathological features.
The anti-diabetic properties of stigmasterol may be related to its anti-inflammatory and antioxidant activities, as inflammation and oxidative stress play important roles in the pathogenesis of diabetes and its complications . By addressing these underlying mechanisms, stigmasterol may offer advantages over treatments that focus solely on glucose control. Further research is needed to fully elucidate the mechanisms underlying the anti-diabetic effects of stigmasterol and to determine its potential role in diabetes management.
Other Therapeutic Applications
Beyond the major pharmacological properties discussed above, stigmasterol has shown antiparasitic activities against certain strains of parasites, offering potential applications in infectious disease treatment . It also exhibits immunomodulatory effects that may be beneficial in conditions characterized by immune dysregulation such as autoimmune disorders and allergic reactions.
The diverse pharmacological profile of stigmasterol makes it a promising candidate for various therapeutic applications. Its relatively low toxicity and natural occurrence in many food sources further enhance its appeal as a potential therapeutic agent. As research continues to uncover new biological activities and mechanisms of action, the therapeutic potential of stigmasterol is likely to expand even further.
Mechanisms of Action
Cellular Signaling Pathways
Stigmasterol exerts its diverse biological effects through modulation of various cellular signaling pathways. In cancer cells, it acts on the Akt/mTOR and JAK/STAT pathways, which regulate cell proliferation, survival, and metabolism . In inflammatory conditions, stigmasterol affects the NF-κB and MAPK pathways, leading to reduced production of pro-inflammatory mediators and cytokines .
In a study on lipopolysaccharide-induced acute lung injury, stigmasterol was found to activate the LXRs/ABCA1 signaling pathway and affect the activation of the TLR4/NF-κB pathway, resulting in anti-inflammatory effects . These findings highlight the complex and multifaceted mechanisms through which stigmasterol influences cellular function across different tissues and disease states, explaining its broad spectrum of therapeutic effects.
Enzyme Inhibition
Stigmasterol has been shown to inhibit various enzymes involved in inflammatory and pathological processes. It inhibits inducible nitric oxide synthase and cyclooxygenase-2, which are key enzymes in the inflammatory response . It also inhibits acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which may contribute to its neuroprotective effects in conditions like Alzheimer's disease .
Molecular docking studies have shown that stigmasterol exhibits the best binding energy (6.5 kcal/mol) against TNF-α and is an effective molecule against the COX-2 enzyme . In a study of rat paw edema, stigmasterol demonstrated a maximal inhibition percentage of 79.86 ± 0.16% at 5% concentration within 4 hours of treatment . These enzyme inhibitory properties are important mechanisms through which stigmasterol exerts its therapeutic effects across various disease models and experimental settings.
Research Developments and Future Perspectives
Recent Research Findings
Recent research has expanded our understanding of stigmasterol's biological activities and potential therapeutic applications. The identification of a stigmasterol-free background in Zmcyp710a8-1 maize mutant has provided a valuable system to study the specific effects of stigmasterol on gene expression and cellular function . This has enabled researchers to better understand the unique roles of stigmasterol distinct from other plant sterols.
Studies on the anti-inflammatory effects of stigmasterol have revealed that it can inhibit the production of pro-inflammatory proteins and exhibit strong binding energy against TNF-α . This mechanistic insight helps explain its effectiveness in various inflammatory models and supports its development as an anti-inflammatory agent. The combination of in vitro studies, animal models, and molecular docking approaches has provided a comprehensive understanding of stigmasterol's mechanisms of action and therapeutic potential.
Challenges and Future Directions
Despite the promising therapeutic potential of stigmasterol, several challenges need to be addressed to realize its full clinical potential. These include limited bioavailability due to poor water solubility, potential for drug interactions, and the need for more comprehensive toxicological studies to ensure safety for clinical use. The development of advanced drug delivery systems and formulation approaches may help overcome some of these limitations.
Future research directions may include the development of novel formulations to improve the bioavailability of stigmasterol, investigation of its effects in combination with established therapeutic agents, and exploration of structure-activity relationships to design more potent and selective derivatives. Clinical trials will be necessary to validate the therapeutic effects observed in preclinical studies and to establish appropriate dosing regimens and safety profiles for specific clinical applications.
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